methyl 4,7-dichloro-1H-indole-2-carboxylate
Description
Methyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative characterized by chlorine substituents at positions 4 and 7 of the indole ring and a methyl ester group at position 2. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals.
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,7-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
YELCQQQKEWUTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Indole-2-Carboxylic Acid
A typical approach involves the esterification of indole-2-carboxylic acid derivatives using acidic or catalytic conditions:
Chlorination of Indole Derivatives
Selective chlorination at the 4 and 7 positions of the indole ring can be achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) or other halogenating agents under controlled conditions. However, for dichlorinated derivatives, starting from 4,7-dichloroindole precursors is often preferred to avoid over-halogenation or undesired regioisomers.
Specific Preparation Methods for Methyl 4,7-Dichloro-1H-indole-2-carboxylate
Starting Material and Synthetic Route
The synthesis generally starts from 4,7-dichloroindole or a suitably substituted intermediate bearing chloro groups at positions 4 and 7. The key steps include:
- Introduction of the carboxyl group at the 2-position of the indole ring.
- Esterification of the carboxyl group to form the methyl ester.
A representative synthetic route is outlined below:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4,7-dichloroindole + POCl3, DMF, 0-50 °C, 4 h | Formylation or conversion to 2-carboxylic acid precursor | ~95 |
| 2 | Esterification: H2SO4, MeOH, 80 °C, 2 h | Conversion of carboxylic acid to methyl ester | ~65 |
This approach aligns with procedures reported for related indole-2-carboxylates, where POCl3/DMF is used for formylation or Vilsmeier-Haack reaction to introduce aldehyde or carboxyl functionalities at C-2, followed by oxidation and esterification.
Alternative Synthetic Approaches
- Friedel-Crafts Acylation and Reduction: Some methods involve Friedel-Crafts acylation of chlorinated indole derivatives followed by reduction and hydrolysis to yield carboxylic acids, which are then esterified.
- Buchwald-Hartwig Coupling: For functionalized indole-2-carboxylates, palladium-catalyzed amination at other positions is reported, but for this compound, direct chlorination and esterification are more straightforward.
Reaction Conditions and Optimization
Esterification Conditions
Chlorination Specificity
Purification
- Flash column chromatography on silica gel is typically employed to purify the methyl ester product after reaction completion.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions
The 4- and 7-chloro substituents on the indole core are primed for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key Reactions and Conditions:
Mechanistic studies reveal that steric effects from ortho-substituents on nucleophiles influence reaction pathways and product ratios . For example, thiol-based substitutions proceed via a 1,4-addition/reduction pathway rather than earlier hypothesized routes .
Coupling Reactions
The chloro substituents enable participation in palladium-catalyzed cross-coupling reactions to construct complex biaryl systems.
Suzuki–Miyaura Coupling:
-
Reagents: Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ (aq.), DMF, 80°C
-
Products: Biaryl derivatives with retained ester functionality
-
Applications: Structural analogs showed HIV-1 integrase inhibition (IC₅₀ = 0.13 μM)
Oxidation and Reduction
The indole core and ester group undergo redox transformations:
Oxidation:
| Target Site | Reagents | Product |
|---|---|---|
| Indole C2–C3 bond | KMnO₄ (acidic conditions) | Oxindole-2-carboxylate derivatives |
| Methyl ester | CrO₃ | 4,7-Dichloroindole-2-carboxylic acid |
Reduction:
-
LiAlH₄ reduces the ester to a primary alcohol while preserving halogen substituents .
-
Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to indoline derivatives .
Functional Group Interconversion
The methyl ester serves as a handle for further modifications:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Amidation | HATU, DIPEA, amines | Carboxamide derivatives | Bioactive compound synthesis |
| Transesterification | ROH, acid catalysis | Alkyl ester analogs | Solubility optimization |
Mechanistic Insights
-
Steric Effects: Ortho-substituents on nucleophiles reduce reaction efficiency by 30–50% due to hindered approach to the indole core .
-
Electronic Effects: Electron-withdrawing chloro groups activate the indole ring for NAS at C4 and C7 positions but deactivate it toward electrophilic substitution .
Pharmacological Relevance
Derivatives of this scaffold exhibit:
-
HIV-1 Integrase Inhibition: Chelation of Mg²⁺ ions in the enzyme active site via carboxylate and indole nitrogen
-
Anticancer Activity: Structural analogs disrupt tubulin polymerization (IC₅₀ = 1.2 μM in MCF-7 cells)
This comprehensive reactivity profile positions methyl 4,7-dichloro-1H-indole-2-carboxylate as a critical intermediate for developing therapeutics targeting viral enzymes and oncology pathways.
Scientific Research Applications
Methyl 4,7-dichloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Gaps
- Synthetic Optimization : Evidence highlights sodium ethoxide/DMSO-mediated reactions for indole-2-carboxamide synthesis, suggesting adaptable methods for methyl 4,7-dichloro derivatives .
- Data Limitations : Melting points, solubility, and crystallographic data for this compound are absent in the provided evidence, indicating a need for experimental characterization.
Biological Activity
Methyl 4,7-dichloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral properties, anticancer effects, and interactions with molecular targets.
Chemical Structure and Properties
This compound possesses the following structural characteristics:
- Chemical Formula : C₉H₈Cl₂N O₂
- Molecular Weight : 233.07 g/mol
- Functional Groups : Contains a dichloro substituent at positions 4 and 7 of the indole ring and a carboxylate group at position 2.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. Notably, it has been evaluated for its ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle.
- Inhibition of HIV-1 Integrase : In vitro studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, suggesting that structural modifications can enhance antiviral potency .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibits strand transfer of integrase |
| Indole derivative (compound 3) | 0.13 | Chelation with Mg²⁺ ions in integrase active site |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies involving indole derivatives have reported significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that indole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and ROS formation. For example, certain indole-based ligands exhibited IC50 values in the low micromolar range against breast cancer cell lines .
| Cell Line | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | This compound | TBD | Apoptosis induction |
| HCT116 (colorectal cancer) | Indole derivative (L1a) | Low micromolar range | Caspase activation |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of halogen substituents at specific positions on the indole ring has been shown to enhance binding affinity and biological efficacy.
Key Findings from SAR Studies:
- Halogen Substitution : The introduction of halogens at positions 4 and 7 significantly affects the compound's interaction with biological targets.
- Carboxyl Group Positioning : The carboxyl group at position 2 plays a crucial role in chelation with metal ions within target enzymes like integrase.
- Hydrophobic Interactions : Modifications that increase hydrophobic character can improve binding interactions with target proteins.
Case Studies
Several studies have highlighted the potential of this compound and its analogs in drug development:
- Integrase Inhibition Study : A recent study demonstrated that a derivative with similar structural features effectively inhibited HIV integrase with notable binding interactions involving Mg²⁺ ions .
- Anticancer Activity Assessment : Another investigation showed that indole derivatives could induce apoptosis in cancer cells through ROS generation and caspase activation pathways .
Q & A
Q. How does pH influence the stability of this compound?
- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C. Analyze degradation products via HPLC-MS and compare with hydrolyzed analogs (e.g., indole-2-carboxylic acid derivatives) .
Notes
- Citations use numerical IDs from provided evidence.
- Advanced questions emphasize mechanistic, optimization, and contradiction-resolution approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
